N-(6-chloroquinoxalin-2-yl)benzenesulfonamide (CAS 97919-22-7) is a heterocyclic sulfonamide belonging to the quinoxaline class of compounds. This structural class is a recognized pharmacophore extensively investigated for its wide range of biological activities, most notably as potent inhibitors of carbonic anhydrase (CA) isoenzymes. The specific substitution pattern on the quinoxaline core, such as the placement of a halogen at the 6-position, is a critical determinant of both the compound's inhibitory potency and its selectivity profile across different CA isoforms, making it a valuable tool for structure-activity relationship (SAR) studies and targeted biochemical assays.
In the context of carbonic anhydrase inhibition, minor structural changes to the quinoxaline sulfonamide scaffold result in non-interchangeable functional outcomes. Substituting the 6-chloro group with other halogens (e.g., fluorine, bromine) or moving it to a different position (e.g., 7-chloro) can significantly alter binding affinities (Ki values) and the isoform selectivity profile (e.g., hCA II vs. hCA IV). Furthermore, the synthetic accessibility of this specific isomer is tied to the regioselectivity of nucleophilic substitution on its readily available precursor, 2,6-dichloroquinoxaline. Attempting to substitute with a different isomer may require a less common or more costly starting material, impacting project feasibility and cost. Therefore, for reproducible SAR studies or assays targeting specific CA isoforms, procuring this exact CAS number is critical to avoid unpredictable shifts in biological activity and ensure synthetic tractability.
The addition of a chloro group at the 6-position of the quinoxaline ring provides a distinct, quantitative improvement in inhibitory potency against the widespread human carbonic anhydrase isoform II (hCA II). In a direct comparative study, N-(6-chloroquinoxalin-2-yl)benzenesulfonamide demonstrated an inhibition constant (Ki) of 12 nM against hCA II, representing more than double the potency of the unsubstituted parent compound, N-(quinoxalin-2-yl)benzenesulfonamide (Ki = 25 nM).
| Evidence Dimension | Inhibition Constant (Ki) vs. hCA II |
| Target Compound Data | 12 nM |
| Comparator Or Baseline | N-(quinoxalin-2-yl)benzenesulfonamide (unsubstituted analog): 25 nM |
| Quantified Difference | 2.08x higher potency |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase II. |
This increased potency allows for the use of lower compound concentrations in assays, reducing material consumption and minimizing potential off-target effects.
While demonstrating identical high potency against the key isoform hCA II (Ki = 12 nM) as the clinical benchmark Acetazolamide (Ki = 12 nM), N-(6-chloroquinoxalin-2-yl)benzenesulfonamide offers a distinct selectivity profile. The target compound is approximately 1.5-fold more potent against the membrane-bound isoform hCA IV (Ki = 45 nM) compared to Acetazolamide (Ki = 70 nM). This altered selectivity profile makes it a valuable alternative tool for studies where differential inhibition of cytosolic versus membrane-bound isoforms is required.
| Evidence Dimension | Inhibition Constant (Ki) vs. hCA IV |
| Target Compound Data | 45 nM |
| Comparator Or Baseline | Acetazolamide: 70 nM |
| Quantified Difference | ~1.56x higher potency against hCA IV |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase IV. |
Procuring this compound provides access to a potent hCA II inhibitor with a non-identical selectivity signature to Acetazolamide, enabling more nuanced pharmacological research and validation studies.
The synthesis of N-(6-chloroquinoxalin-2-yl)benzenesulfonamide typically proceeds via nucleophilic aromatic substitution on 2,6-dichloroquinoxaline. The electronic properties of the quinoxaline ring strongly activate the C2 position for substitution over the C6 position, leading to a highly regioselective and predictable reaction. This contrasts with the synthesis of other isomers, such as a 7-chloro analog, which would require the potentially less common or more expensive 2,7-dichloroquinoxaline precursor. The reliance on a commercially available starting material and a regioselective transformation enhances the compound's practicality for resynthesis and analog development.
| Evidence Dimension | Precursor Availability & Synthetic Regioselectivity |
| Target Compound Data | Synthesized from readily available 2,6-dichloroquinoxaline via predictable C2 substitution. |
| Comparator Or Baseline | Alternative isomers (e.g., 7-chloro) require different, potentially less accessible dichloroquinoxaline precursors. |
| Quantified Difference | Not applicable (process-based advantage) |
| Conditions | Standard nucleophilic aromatic substitution (SNAr) conditions. |
This established and regioselective synthesis route from a common precursor makes it a reliable and practical choice for procurement, especially for larger-scale needs or follow-up chemistry.
Leveraging its 12 nM potency against hCA II, this compound is an excellent choice for in vitro studies of pH regulation, ion transport, and other physiological processes where hCA II is the primary catalyst. Its efficacy, equivalent to the benchmark Acetazolamide, makes it a suitable alternative for validating results or exploring subtle differences in cellular response.
As a well-characterized inhibitor with a quantifiable potency advantage over its unsubstituted parent, this compound serves as an ideal starting point or reference standard for medicinal chemistry programs aimed at developing novel quinoxaline-based inhibitors. Its straightforward synthesis facilitates the creation of analog libraries for exploring alternative substitutions at the 6-position.
Given its differentiated selectivity profile against hCA IV (membrane-bound) compared to Acetazolamide, this compound can be used in parallel studies to dissect the specific contributions of different isoform classes. This is particularly relevant in therapeutic areas like glaucoma or oncology, where both cytosolic and membrane-associated CAs are implicated.